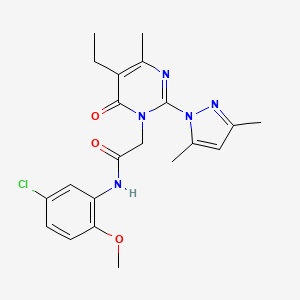![molecular formula C11H25Cl2N3O2 B2603778 2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride CAS No. 2411264-15-6](/img/structure/B2603778.png)
2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride” is a chemical compound with the CAS Number: 2411264-15-6 . It has a molecular weight of 302.24 . The IUPAC name for this compound is 2-(2-(4-(azetidin-3-yl)piperazin-1-yl)ethoxy)ethan-1-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3O2.2ClH/c15-6-8-16-7-5-13-1-3-14(4-2-13)11-9-12-10-11;;/h11-12,15H,1-10H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Piperazine Derivatives in Drug Discovery
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. This moiety is found in various well-known drugs with therapeutic uses across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. The versatility of piperazine-based molecules in drug discovery reflects the broad potential of this entity, encouraging further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Ethanol and Its Metabolites
Ethanol metabolism involves several minor metabolites, such as ethyl glucuronide, ethyl sulfate, and others, which represent alternative biomarkers detectable hours or days after ethanol exposure. Understanding ethanol's metabolomics may offer insights into the toxicological effects and dose-response variability (Dinis-Oliveira, 2016). Additionally, the environmental fate of adjuvants like nonionic surfactants, including alcohol ethoxylates, used in pesticides has been studied, reflecting their low environmental impact due to high soil adsorption and degradability (Krogh, Halling-Sørensen, Mogensen, & Vejrup, 2003).
Biocidal Agents and Antibiotic Resistance
Research indicates that biocidal agents used for disinfection, at sublethal concentrations, can enhance antibiotic resistance in Gram-negative species, highlighting the need for careful selection of disinfectants to prevent the spread of antibiotic resistance (Kampf, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[2-[4-(azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.2ClH/c15-6-8-16-7-5-13-1-3-14(4-2-13)11-9-12-10-11;;/h11-12,15H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXSUIVPIXLGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)
![3,9,9-trimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2603700.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)
![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)




![1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2603712.png)
![Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2603713.png)
![4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2603714.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603718.png)